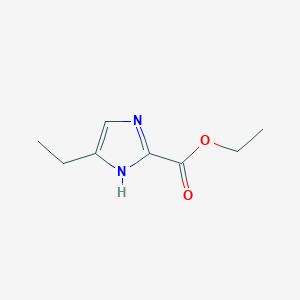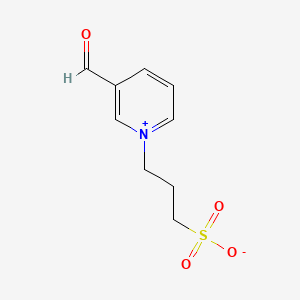
Methyl 6-nitro-1H-indole-3-carboxylate
Vue d'ensemble
Description
“Methyl 6-nitro-1H-indole-3-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It is related to “Methyl indole-6-carboxylate”, which is a heterocyclic compound1. Indole derivatives are significant in natural products and drugs, playing a crucial role in cell biology23.
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their biological significance2. However, the specific synthesis process for “Methyl 6-nitro-1H-indole-3-carboxylate” is not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of “Methyl 6-nitro-1H-indole-3-carboxylate” is not explicitly provided in the retrieved sources. However, related compounds like “Methyl indole-6-carboxylate” have a molecular formula of C10H9NO21.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 6-nitro-1H-indole-3-carboxylate” are not detailed in the retrieved sources. However, indole derivatives are known to undergo various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-nitro-1H-indole-3-carboxylate” are not explicitly mentioned in the retrieved sources. However, “Methyl indole-6-carboxylate” has a melting point of 76-80 °C (lit.)1.Applications De Recherche Scientifique
Indole derivatives have been found to have various biological activities and are of wide interest because of their diverse biological and clinical applications . Here are some potential applications:
- Anticancer Immunomodulators : Indole derivatives can act as tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators .
- Inhibitor of Botulinum Neurotoxin : Some indole derivatives have been found to inhibit botulinum neurotoxin .
- ITK Inhibitors : Indole derivatives can act as inhibitors of ITK (interleukin-2-inducible T-cell kinase), a protein that plays a key role in the immune response .
- Antibacterial Agents : Indole derivatives can have antibacterial properties .
- CB2 Cannabinoid Receptor Ligands : Some indole derivatives can act as ligands for the CB2 cannabinoid receptor, which is involved in a variety of physiological processes .
- Inhibitors of Hepatitis C Virus NS5B Polymerase : Indole derivatives can inhibit the NS5B polymerase of the hepatitis C virus, potentially offering a new approach to treating this disease .
Safety And Hazards
The safety and hazards associated with “Methyl 6-nitro-1H-indole-3-carboxylate” are not detailed in the retrieved sources. However, “Methyl indole-6-carboxylate” is classified as hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation14.
Orientations Futures
The future directions for “Methyl 6-nitro-1H-indole-3-carboxylate” are not specified in the retrieved sources. However, indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities3.
Propriétés
IUPAC Name |
methyl 6-nitro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-4-6(12(14)15)2-3-7(8)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDKWNUIUBVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455074 | |
| Record name | Methyl 6-nitro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-nitro-1H-indole-3-carboxylate | |
CAS RN |
109175-09-9 | |
| Record name | 1H-Indole-3-carboxylic acid, 6-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109175-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-nitro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)

![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)


![1',2',3',6'-Tetrahydro-[2,4']bipyridinyl](/img/structure/B1611418.png)


![1h-Imidazo[1,2-a]benzimidazole](/img/structure/B1611422.png)




